

Chitinovorin C chemical structure and properties

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Compound of Interest

Compound Name: Chitinovorin C

Cat. No.: B1198997

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An In-depth Technical Guide to Chitinovorin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin C is a naturally occurring β -lactam antibiotic belonging to the chitinovorin family of compounds. First isolated from the culture broth of *Flavobacterium chitinovorum*, this molecule represents a unique structural class among bacterially derived antibiotics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and characterization of **Chitinovorin C**. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Structure and Properties

Chitinovorin C is characterized by a cephalosporin-like nucleus with a distinct side chain. The systematic name for **Chitinovorin C** is (6R)-7 α -[[(R)-5-Amino-5-carboxy-1-oxopentyl]amino]-7 β -formylamino-3-hydroxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Table 1: Physicochemical Properties of **Chitinovorin C**

Property	Value	Reference
CAS Number	95230-98-1	[1]
Molecular Formula	C ₁₅ H ₂₀ N ₄ O ₈ S	[2][3]
Molecular Weight	416.41 g/mol	[3]
Appearance	Colorless needles	Shoji et al., 1984
Melting Point	>180°C (decomposed)	Shoji et al., 1984
Optical Rotation	[α] _D ²⁴ +115° (c 0.5, H ₂ O)	Shoji et al., 1984
UV Absorption (λ _{max})	265 nm (in H ₂ O)	Shoji et al., 1984
Solubility	Soluble in water	Shoji et al., 1984

Table 2: ¹³C NMR Spectral Data of **Chitinovorin C** (in D₂O, pD 7)

Chemical Shift (ppm)	Assignment
178.2 (s)	C-5'
175.7 (s)	C-8
174.4 (s)	C-4
166.5 (s)	Formyl C
130.6 (s)	C-3
126.8 (d)	C-2
67.9 (d)	C-7
62.1 (t)	C-3'
61.2 (d)	C-6
55.4 (d)	C-4'
34.5 (t)	C-2'
30.7 (t)	C-1'
23.9 (t)	C-3'

Data extracted from Shoji et al., J. Antibiot. 37: 1486-1490, 1984.

Biological Activity

Chitinovorin C exhibits weak antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action is presumed to be similar to other β -lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity of **Chitinovorin C** (MIC, $\mu\text{g/mL}$)

Organism	MIC (µg/mL)
Escherichia coli	>100
Klebsiella pneumoniae	>100
Proteus vulgaris	>100
Pseudomonas aeruginosa	>100

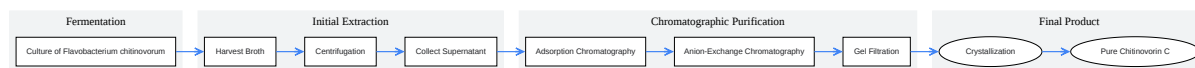
Data extracted from Shoji et al., J. Antibiot. 37: 1486-1490, 1984.

Experimental Protocols

Isolation and Purification of Chitinovorin C

The following protocol is based on the methodology described by Shoji et al. in their 1984 publication.

- **Fermentation:** *Flavobacterium chitinovorum* strain PB-5016 or PB-5246 is cultured in a suitable medium containing chitin as a primary carbon source. The fermentation is carried out under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of chitinovorins.
- **Harvest and Initial Extraction:** The culture broth is harvested and centrifuged to remove bacterial cells. The supernatant is then subjected to extraction to isolate the crude antibiotic mixture.
- **Chromatographic Separation:** The crude extract is purified using a series of chromatographic techniques. This typically involves:
 - Adsorption chromatography on a non-polar resin.
 - Anion-exchange chromatography.
 - Gel filtration chromatography.
- **Crystallization:** The purified fractions containing **Chitinovorin C** are pooled, concentrated, and crystallized to yield colorless needles.



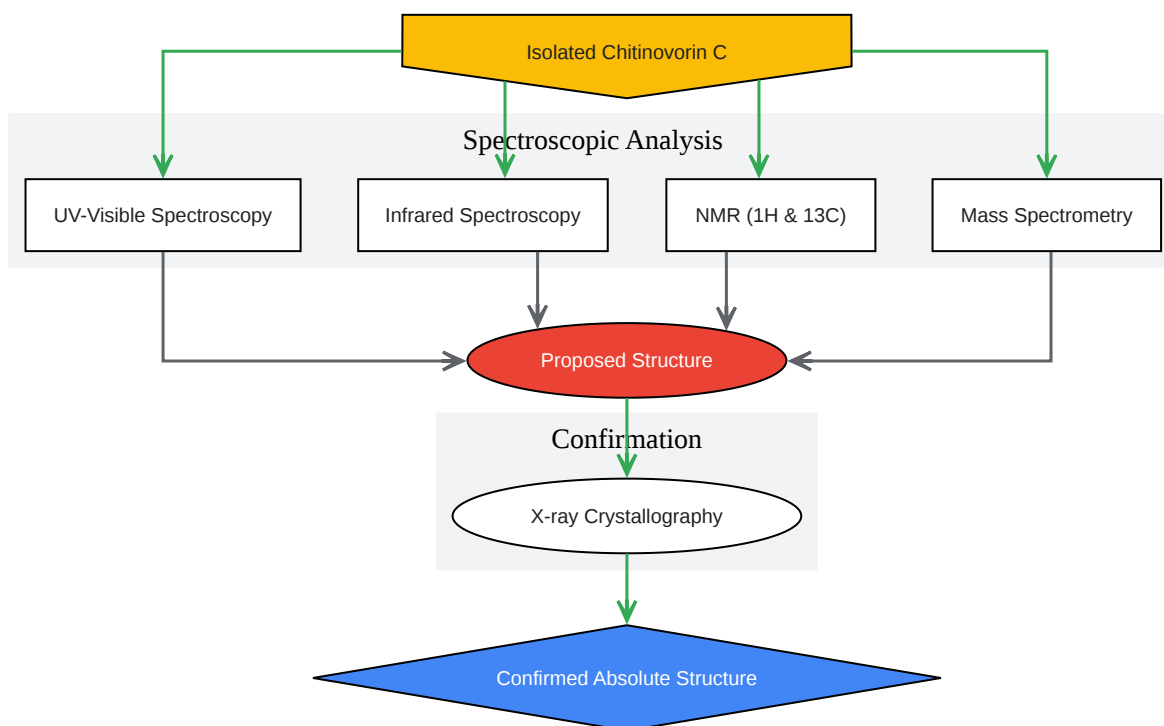
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Figure 1: Isolation and Purification Workflow for **Chitinovorin C**.

Structure Elucidation

The chemical structure of **Chitinovorin C** was determined using a combination of spectroscopic methods:

- UV-Visible Spectroscopy: To identify the presence of chromophores.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR were used to determine the carbon-hydrogen framework.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- X-ray Crystallography: To confirm the absolute stereochemistry.



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Figure 2: Logical Workflow for Structure Elucidation of **Chitinovorin C**.

Antimicrobial Susceptibility Testing

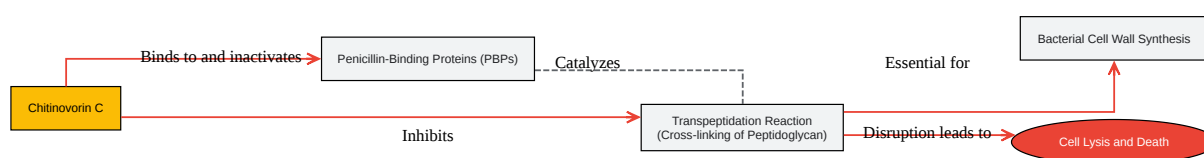
The minimum inhibitory concentration (MIC) of **Chitinovorin C** against various bacterial strains was determined using the standard agar dilution method.

- Preparation of Agar Plates: A series of agar plates are prepared containing two-fold serial dilutions of **Chitinovorin C**.
- Inoculation: The test organisms are cultured to a standard turbidity and then inoculated onto the surface of the agar plates.
- Incubation: The plates are incubated under appropriate conditions for the specific test organisms.

- Determination of MIC: The MIC is recorded as the lowest concentration of **Chitinovorin C** that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by **Chitinovorin C** have not been extensively studied, its structural similarity to other β -lactam antibiotics suggests a primary mechanism of action involving the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.



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Figure 3: Proposed Mechanism of Action for **Chitinovorin C**.

Conclusion

Chitinovorin C remains an interesting, albeit weakly active, member of the β -lactam antibiotic family. Its unique origin from a *Flavobacterium* species and its distinct chemical structure provide a basis for further investigation, particularly in the context of antibiotic resistance and the search for novel antimicrobial scaffolds. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

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